molecular formula C17H18I2N2O B5145358 2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol

2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol

Cat. No.: B5145358
M. Wt: 520.15 g/mol
InChI Key: QWNIRZWIKDTASE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol is a halogenated phenol derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in the stabilization of mutant proteins through halogen bonding interactions. The presence of iodine atoms in the structure enhances its binding affinity to target proteins, making it a valuable compound in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Halogenation: Introduction of iodine atoms at the 2 and 4 positions of the phenol ring.

    Piperidine Derivatization: Attachment of the pyridin-3-ylpiperidin-1-ylmethyl group to the phenol ring through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and protective groups may also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: Conversion of the phenol group to a quinone derivative.

    Reduction: Reduction of the pyridine ring to a piperidine derivative.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol has several applications in scientific research:

    Medicinal Chemistry: Used in the design of drugs targeting mutant proteins, particularly in cancer therapy.

    Biological Studies: Investigated for its ability to stabilize protein structures through halogen bonding.

    Chemical Biology: Utilized in the study of protein-ligand interactions and the development of new therapeutic agents.

    Industrial Applications: Potential use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol involves its ability to form halogen bonds with target proteins. The iodine atoms in the compound interact with electron-rich regions of the protein, stabilizing its structure. This interaction can enhance the binding affinity and specificity of the compound to its molecular targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diiodo-6-[(methyl(1-methyl-piperidin-4-yl)amino)methyl]phenol: Another halogenated phenol derivative with similar binding properties.

    2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: A compound with a different core structure but similar functional groups.

Uniqueness

2,4-Diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol is

Properties

IUPAC Name

2,4-diiodo-6-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18I2N2O/c18-14-8-13(17(22)15(19)9-14)11-21-7-2-1-5-16(21)12-4-3-6-20-10-12/h3-4,6,8-10,16,22H,1-2,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNIRZWIKDTASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)CC3=C(C(=CC(=C3)I)I)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18I2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.